molecular formula C20H44N2O5 B12741772 1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate CAS No. 134883-01-5

1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate

Katalognummer: B12741772
CAS-Nummer: 134883-01-5
Molekulargewicht: 392.6 g/mol
InChI-Schlüssel: LMEYUFCSRYCLDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate is a chemical compound with the molecular formula C16H36N2O. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate typically involves the reaction of 1,3-propanediamine with isodecyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored to maintain the desired reaction conditions and to ensure the quality of the final product. The compound is then purified using various techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate is unique due to its specific isodecyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

134883-01-5

Molekularformel

C20H44N2O5

Molekulargewicht

392.6 g/mol

IUPAC-Name

acetic acid;N'-[3-(8-methylnonoxy)propyl]propane-1,3-diamine

InChI

InChI=1S/C16H36N2O.2C2H4O2/c1-16(2)10-6-4-3-5-7-14-19-15-9-13-18-12-8-11-17;2*1-2(3)4/h16,18H,3-15,17H2,1-2H3;2*1H3,(H,3,4)

InChI-Schlüssel

LMEYUFCSRYCLDS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCCCCCOCCCNCCCN.CC(=O)O.CC(=O)O

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.